N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 4-chlorobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield the target compound .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can be compared with similar compounds such as:
N-(4-chlorophenyl)acetamide: This compound has a simpler structure and different chemical properties.
N-(4-methoxyphenyl)acetamide: Another related compound with distinct biological activities.
N-(4-fluorobenzenesulfonamido)acetamide: Shares some structural similarities but differs in its functional groups and applications.
These comparisons highlight the unique features and potential advantages of this compound in various research and industrial contexts.
Properties
Molecular Formula |
C22H20ClFN2O4S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-30-20-10-8-19(9-11-20)26(31(28,29)21-12-6-18(24)7-13-21)15-22(27)25-14-16-2-4-17(23)5-3-16/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
PXYBGRSSAUOFEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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